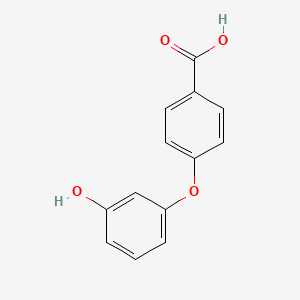

4-(3-Hydroxyphenoxy)benzoic acid

Overview

Description

4-(3-Hydroxyphenoxy)benzoic acid (4-HPA) is a naturally occurring organic compound found in plants, fungi, and bacteria. It is a polyphenolic compound with a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. 4-HPA is also known as p-hydroxybenzoic acid (p-HBA) and is a major metabolite of hydroxybenzoic acid. It is an important intermediate in the biosynthesis of other polyphenolic compounds, such as flavonoids and lignans.

Scientific Research Applications

Polymer Synthesis

4-(3-Hydroxyphenoxy)benzoic acid has been used in the development of copolyesters. Studies by Kricheldorf, Döring, and Schwarz (1993) demonstrated the synthesis of copolyesters using 4-hydroxybenzoic acid and this compound. These materials exhibited high crystallinity and were characterized for their physical properties, including viscosity, spectroscopy, and thermal behavior (Kricheldorf, Döring, & Schwarz, 1993).

Fluorescence Probes Development

In biochemical research, this compound derivatives have been utilized in creating novel fluorescence probes. Setsukinai et al. (2003) developed probes to detect reactive oxygen species (hROS) and distinguish specific species. These probes, designed using derivatives of this compound, provided a tool for studying hROS in biological and chemical applications (Setsukinai et al., 2003).

Chemical Synthesis and Catalysis

This compound has been involved in chemical synthesis and catalytic processes. Yadav and George (2008) explored the synthesis of 4-hydroxybenzophenone, a precursor in pharmaceuticals, using a process involving esterification and Fries rearrangement, showcasing the utility of this compound related compounds in synthetic chemistry (Yadav & George, 2008).

Enzymatic Reactions and Polymerization

Research by Kumbul et al. (2015) demonstrated the enzymatic oxidative polymerization of 4-(4-hydroxybenzylideneamino)benzoic acid using horseradish peroxidase, a process significant in the creation of polymers with specific properties (Kumbul et al., 2015).

Environmental Applications

In environmental science, the applications of this compound derivatives have been investigated. Aresta et al. (1998) utilized carboxylase enzymes for the biotechnological synthesis of 4-OH benzoic acid from phenol and CO2, offering a novel method for environmental applications (Aresta et al., 1998).

properties

IUPAC Name |

4-(3-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDKCEDXZJIDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346822 | |

| Record name | 4-(3-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56183-35-8 | |

| Record name | 4-(3-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

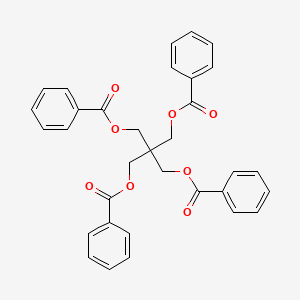

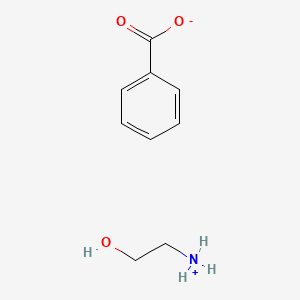

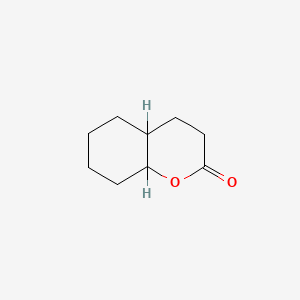

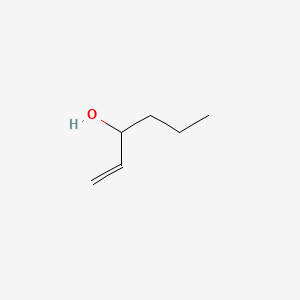

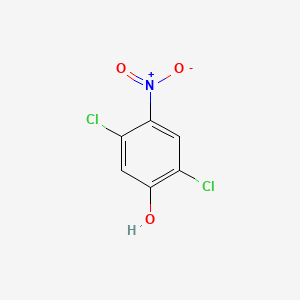

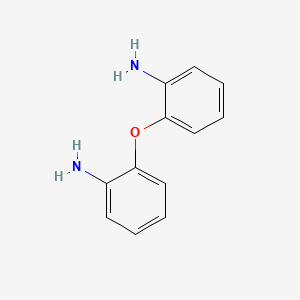

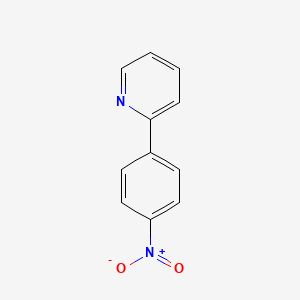

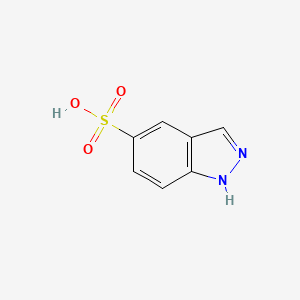

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B1581665.png)